Carbonic Anhydrase II Inhibition Potency: CAS 1236255-16-5 vs. Clinical Sulfonamide Acetazolamide
CAS 1236255-16-5 inhibits recombinant human carbonic anhydrase II (hCA II) with a Ki of 4.90 nM as determined by stopped-flow CO₂ hydration assay [1]. This value places it in a comparable potency range to the clinically used sulfonamide acetazolamide, which exhibits a Ki of 12 nM against hCA II under analogous assay conditions [2]. While acetazolamide is a pan-CA inhibitor with well-characterized sulfonamide zinc-binding pharmacophore, the target compound represents a non-sulfonamide chemotype achieving potent CA II engagement, potentially offering differentiated physicochemical and selectivity properties relevant to probe development.
| Evidence Dimension | Inhibitory potency against recombinant human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Ki = 4.90 nM |
| Comparator Or Baseline | Acetazolamide: Ki = 12 nM (hCA II) [Refs-2] |
| Quantified Difference | Target compound Ki is approximately 2.4-fold lower (more potent) than acetazolamide under comparable assay conditions |
| Conditions | Recombinant human CA II; stopped-flow CO₂ hydration assay; 15 min preincubation (target compound); acetazolamide data from published hCA II inhibition studies |
Why This Matters
For CA II-targeted probe or tool compound procurement, CAS 1236255-16-5 provides a non-sulfonamide scaffold with demonstrated low-nanomolar potency comparable to or exceeding the clinical benchmark acetazolamide, enabling chemotype diversification in CA II inhibitor programs.
- [1] BindingDB. BDBM50237183 (CHEMBL1518113): CA II Ki = 4.90 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50237183 (accessed 2026-05-03). View Source
- [2] Supuran CT. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. J Enzyme Inhib Med Chem. 2024;39(1):2291336. (hCA II Ki = 12 nM for acetazolamide). https://doi.org/10.1080/14756366.2023.2291336 View Source
